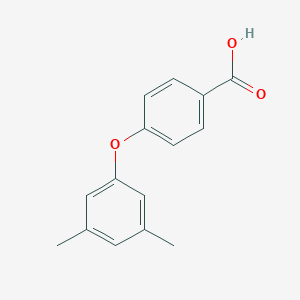

4-(3,5-Dimethylphenoxy)benzoic acid

Description

Significance within Benzoic Acid Derivatives Chemistry

Benzoic acid and its derivatives are a cornerstone in organic chemistry, with wide-ranging applications in the synthesis of dyes, perfumes, and as precursors for many industrial chemicals. wikipedia.org They are also important in medicinal chemistry and materials science. wikipedia.orgresearchgate.net Phenoxybenzoic acids, as a subclass, are recognized for their structural motifs that can be found in some biologically active molecules and are used as intermediates in organic synthesis. For instance, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and has been studied for its neurological effects. mdpi.comnih.gov However, the specific significance of the dimethyl substitution pattern as seen in 4-(3,5-Dimethylphenoxy)benzoic acid within this class is not well-documented in the scientific literature.

Historical Context of Phenoxybenzoic Acid Research

The synthesis of phenoxybenzoic acids and diaryl ethers, in general, has been a topic of chemical research for over a century. The Ullmann condensation, first reported in 1901, is a classical and still widely used method for the formation of the aryl-ether bond, typically involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.org Research in this area has evolved to include milder reaction conditions and a broader substrate scope. nih.govrsc.org Studies on substituted phenoxyacetic and benzoic acids dating back to the 1940s have explored their structure-activity relationships, particularly concerning plant growth regulation. chemicalbook.comnih.gov Despite this long history, the focus of published research has been on other substitution patterns, leaving this compound largely unexplored.

Scope and Research Focus of the Review Article

This review aims to consolidate the publicly available scientific information on this compound. However, due to the profound lack of dedicated research articles, the scope is inherently limited. The primary finding of this review is the absence of in-depth studies on its synthesis, characterization (such as crystallographic and spectroscopic data), and potential applications. The information presented is therefore contextual, based on the broader understanding of related compounds and general synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWICYODYSXXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610176 | |

| Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149190-98-7 | |

| Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,5 Dimethylphenoxy Benzoic Acid and Its Derivatives

Established Synthetic Routes to the Core Phenoxybenzoic Acid Scaffold

The fundamental structure of 4-(3,5-dimethylphenoxy)benzoic acid is assembled through reactions that form the diaryl ether linkage. Key methodologies include nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution with Phenols and Halobenzonitriles

A primary route to the phenoxybenzoic acid scaffold is through nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. wikipedia.org In the context of this compound synthesis, this involves the reaction of 3,5-dimethylphenol (B42653) with an activated 4-halobenzonitrile, such as 4-chlorobenzonitrile (B146240) or 4-fluorobenzonitrile. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. pressbooks.pub While aromatic rings are generally nucleophilic, the presence of certain substituents can render them electrophilic and susceptible to nucleophilic attack. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub This method is advantageous as it directly establishes the ether linkage, a crucial step in forming the core structure of the target molecule.

Hydrolysis of Nitrile or Ester Intermediates to the Carboxylic Acid

Following the formation of the 4-(3,5-dimethylphenoxy)benzonitrile (B6318678) intermediate via nucleophilic aromatic substitution, the nitrile group must be converted to a carboxylic acid. This transformation is achieved through hydrolysis, which can be carried out under either acidic or basic conditions. weebly.comchemistrysteps.comlibretexts.orgchemguide.co.uk

Acidic Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid directly. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

Basic Hydrolysis : Alternatively, refluxing the nitrile with a base like sodium hydroxide (B78521) solution results in the formation of the carboxylate salt. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

The hydrolysis process involves the reaction of the carbon-nitrogen triple bond with water, proceeding through an amide intermediate. weebly.comchemistrysteps.comchemguide.co.uk

Coupling Reactions Utilizing Dimethylphenol and Benzoic Acid Precursors

The Ullmann condensation, a copper-catalyzed reaction, provides another significant pathway to synthesize diaryl ethers like this compound. mdpi.comwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.org In a typical synthesis, 3,5-dimethylphenol would be coupled with a 4-halobenzoic acid, such as 4-bromobenzoic acid, in the presence of a copper catalyst. mdpi.com Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. mdpi.comnih.gov These improved methods often utilize soluble copper catalysts supported by various ligands. wikipedia.org The mechanism of the Ullmann-type reaction involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Advanced Synthetic Strategies for Substituted this compound Analogs

Once the core this compound structure is obtained, further modifications can be made to synthesize a range of analogs with diverse properties. These strategies involve functionalizing the carboxylic acid group or modifying the phenoxy ring.

Functionalization of the Carboxylic Acid Moiety (e.g., amidation, esterification)

The carboxylic acid group of this compound is a versatile handle for further synthetic transformations, most notably amidation and esterification.

Amidation : The formation of amides from carboxylic acids is a fundamental reaction in organic synthesis. researchgate.net Direct amidation of this compound with an amine can be achieved using various coupling reagents to activate the carboxylic acid. sciepub.com Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole). sciepub.com Catalytic methods for direct amidation are also being developed to improve sustainability. researchgate.netmdpi.com

Esterification : Ester derivatives can be synthesized through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com Another common method is the Steglich esterification, which uses DCC and a catalytic amount of DMAP (4-dimethylaminopyridine). nih.gov The Mitsunobu reaction offers a mild and effective alternative for the esterification of benzoic acids with phenols, using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD). researchgate.net

Modification and Introduction of Substituents on the Phenoxy Ring

Modifying the phenoxy ring of this compound allows for the synthesis of analogs with altered electronic and steric properties. This can involve the introduction of various functional groups onto the 3,5-dimethylphenyl moiety. For instance, demethylation of methoxy (B1213986) groups on a similar syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) scaffold can be achieved to introduce hydroxyl groups. google.com While direct functionalization of the existing dimethylphenoxy ring can be challenging, an alternative approach is to start with a pre-functionalized phenol and carry out the coupling reactions described in section 2.1. For example, using a substituted 3,5-dimethylphenol in the initial nucleophilic aromatic substitution or Ullmann coupling would lead to a correspondingly substituted 4-phenoxybenzoic acid derivative.

Multi-Component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecular scaffolds from simple precursors. nih.gov For the synthesis of derivatives of this compound, MCRs offer a powerful platform for creating diverse chemical libraries, which is particularly valuable in medicinal chemistry and materials science. researchgate.net Two of the most prominent isocyanide-based MCRs applicable for this purpose are the Ugi and Passerini reactions.

The Ugi Reaction

First reported by Ivar Karl Ugi in 1959, the Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. A final, irreversible Mumm rearrangement yields a stable α-aminoacyl amide derivative. wikipedia.org The Ugi reaction is known for its speed, often completing within minutes, and its high yields, especially at high reactant concentrations. wikipedia.org

By employing this compound as the carboxylic acid component, a wide array of complex derivatives can be synthesized. The variability of the other three components (aldehyde, amine, and isocyanide) allows for systematic structural modifications, enabling the exploration of structure-activity relationships.

The Passerini Reaction

The Passerini reaction, discovered by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgnih.gov This reaction produces α-acyloxy amides. The proposed mechanism involves the formation of a hydrogen-bonded cyclic transition state between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. organic-chemistry.org Like the Ugi reaction, the Passerini reaction is characterized by high atom economy and is often used in the generation of compound libraries for pharmaceutical research. wikipedia.orgslideshare.net Using this compound in this reaction allows for the direct incorporation of its structural motif into α-acyloxy amide scaffolds.

The table below illustrates how this compound can be utilized in these MCRs to generate diverse derivatives.

Table 1: Application of MCRs for Derivative Synthesis

| Reaction Type | Reactants | General Product Structure |

|---|---|---|

| Ugi Reaction | 1. This compound 2. Aldehyde (R¹-CHO) 3. Amine (R²-NH₂) 4. Isocyanide (R³-NC) | α-Aminoacyl amide |

| Passerini Reaction | 1. This compound 2. Carbonyl (R¹R²C=O) 3. Isocyanide (R³-NC) | α-Acyloxy amide |

This table presents the general reactant classes and the resulting product scaffold. The R groups can be varied extensively to create a large library of derivatives.

Other MCRs, such as those involving tandem cross-dehydrogenative coupling (CDC) processes, can also be employed to synthesize complex heterocyclic systems like isoindolinones from benzoic acid derivatives. nih.gov These advanced methods provide a single-step route to valuable chemical structures that would otherwise require lengthy, multi-step syntheses. researchgate.net

Green Chemistry Principles in the Synthesis of Phenoxybenzoic Acid Derivatives

Green chemistry, or sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. rjpbcs.com The application of these principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable manufacturing processes. wjpmr.comacs.org Key green chemistry strategies include the use of alternative energy sources, safer solvents, and catalytic methods to improve efficiency and reduce waste.

Microwave-Assisted Synthesis

A significant advancement in green synthesis is the use of microwave irradiation as an energy source. youtube.com Unlike conventional heating, which relies on conduction and convection, microwave heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, a phenomenon known as dielectric heating. youtube.comyoutube.com This leads to rapid, uniform heating and can dramatically reduce reaction times from hours to minutes, often resulting in higher product yields and purities. nih.govnih.gov For the synthesis of phenoxybenzoic acid derivatives, microwave assistance can be applied to various steps, such as the hydrolysis of amide or ester precursors to the final carboxylic acid. youtube.com

Use of Greener Solvents and Solvent-Free Conditions

A primary goal of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. wjpmr.com Research has focused on replacing these with safer alternatives, with water being an ideal green solvent due to its availability, non-toxicity, and non-flammability. nih.gov Syntheses of related compounds have been successfully demonstrated in water, showcasing the potential for developing aqueous routes for phenoxybenzoic acid production. nih.gov

Another powerful green approach is the elimination of solvents altogether. Solvent-free reactions, conducted by mixing neat reactants, can reduce waste, simplify purification processes, and lower costs. beilstein-journals.org These reactions can be facilitated by grinding the reactants together (mechanochemistry) or by running the reaction on a solid support. youtube.comresearchgate.net

Catalysis and Atom Economy

The principle of using catalysts in small amounts, rather than stoichiometric reagents, is central to green chemistry as it minimizes waste. rjpbcs.com For the synthesis of diaryl ethers, a key structural component of phenoxybenzoic acids, catalytic methods are preferable to classical Ullmann condensations which often require harsh conditions and stoichiometric amounts of copper. Furthermore, MCRs, as discussed in the previous section, are inherently green as they exhibit high atom economy, maximizing the incorporation of reactant atoms into the final product and reducing the formation of byproducts. wikipedia.orgslideshare.net

The following table compares conventional synthetic methods with green alternatives that can be applied to the synthesis of phenoxybenzoic acid derivatives.

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) youtube.com |

| Solvents | Toluene, DMF, Chlorobenzene nih.gov | Water, Supercritical fluids, Ionic liquids, or Solvent-free rjpbcs.comnih.govbeilstein-journals.org |

| Reagents | Stoichiometric reagents | Catalytic amounts of reagents rjpbcs.com |

| Efficiency | Multi-step syntheses | One-pot or multi-component reactions researchgate.net |

| Waste | Significant byproduct formation | High atom economy, minimal waste wjpmr.com |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and reduction/oxidation reactions.

Esterification of the carboxylic acid group is a common strategy. In the context of medicinal chemistry, this transformation is often employed to create ester prodrugs. The resulting esters can exhibit modified pharmacokinetic properties, such as improved membrane permeability or altered solubility, which can enhance the delivery of the active parent compound.

Beyond prodrugs, esterification is a fundamental step in the synthesis of more complex molecules. For instance, the conversion of 4-(3,5-Dimethylphenoxy)benzoic acid to its corresponding ethyl or methyl ester is a standard procedure in multi-step synthetic sequences. This is often achieved through Fischer esterification, reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst. nih.gov These ester intermediates can then be further modified or used in subsequent coupling reactions.

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. A wide range of coupling agents, such as those based on carbodiimides (e.g., DIC) or phosphonium (B103445) salts, can be employed to facilitate this reaction, often in the presence of an organic base. lookchemmall.comluxembourg-bio.com The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used, including both aliphatic and aromatic amines. rsc.orgresearchgate.netnih.gov

This amidation reaction is particularly relevant in the context of peptide synthesis. The activated carboxylic acid can be coupled with the N-terminus of an amino acid or peptide to form a new peptide bond. nih.gov This allows for the incorporation of the 4-(3,5-dimethylphenoxy)benzoyl moiety into peptide chains, a strategy used to create peptidomimetics or to modify the properties of bioactive peptides. The reaction conditions are generally optimized to ensure high yields and to preserve the stereochemical integrity of the chiral amino acids. nih.gov

The carboxylic acid group is generally resistant to oxidation under typical conditions. However, the benzene (B151609) rings can be susceptible to oxidation, although this is not a common transformation for this specific compound.

Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). rsc.org This reaction converts the carboxylic acid to the corresponding primary alcohol, (4-(3,5-dimethylphenoxy)phenyl)methanol. This alcohol can then serve as a versatile intermediate for further synthetic modifications. In some cases, highly chemoselective reduction systems can be employed to reduce the carboxylic acid in the presence of other functional groups. rsc.orgrsc.org

Transformations at the Phenoxy Ether Linkage

The diaryl ether linkage (C-O-C) in this compound is a strong chemical bond and is generally stable. rsc.org Cleavage of this bond is challenging and typically requires harsh reaction conditions or specific catalytic systems. rsc.org

Methods for cleaving diaryl ethers include:

Reductive Cleavage: This can be achieved using metal-catalyzed hydrogenolysis with catalysts based on nickel, palladium, or iron. acs.orgnih.gov Transition-metal-free methods, such as using a combination of a silane (B1218182) and a strong base, have also been developed. researchgate.net

Oxidative Cleavage: Anodic oxidation on a carbon electrode can selectively cleave the C-O bond in diaryl ethers. acs.org

Electrochemical Methods: Electrochemical approaches offer a mild and effective way to achieve nucleophilic aromatic substitution (SNAr) at the ether linkage, leading to its cleavage and functionalization. rsc.orgrsc.org

These transformations are significant in the context of lignin (B12514952) degradation, as the 4-O-5 diaryl ether is a common linkage in this biopolymer. rsc.orgnih.gov For this compound, such cleavage would result in the formation of 4-hydroxybenzoic acid and 3,5-dimethylphenol (B42653).

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Rings

The two benzene rings of this compound can undergo substitution reactions, but their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene ring derived from benzoic acid is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carboxylic acid group. This group directs incoming electrophiles primarily to the meta position. minia.edu.eglibretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For example, nitration of this ring would be expected to yield 4-(3,5-Dimethylphenoxy)-3-nitrobenzoic acid.

The other benzene ring, substituted with two methyl groups and the phenoxy oxygen, is activated towards electrophilic attack. The methyl groups and the oxygen atom are ortho-, para-directing. Therefore, electrophiles will preferentially add to the positions ortho and para to the oxygen atom (positions 2, 4, and 6 of the dimethylphenyl ring).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for simple aromatic rings and typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The unsubstituted rings of this compound are not highly susceptible to SNAr. However, if the molecule were modified to include such activating groups, SNAr could become a viable reaction pathway. youtube.com

Cyclization Reactions to Form Heterocyclic Derivatives

The carboxylic acid functional group of this compound is a key starting point for the synthesis of various heterocyclic compounds. These reactions often proceed through an acid hydrazide intermediate.

Synthesis of 1,3,4-Oxadiazoles:

The carboxylic acid is first converted to its corresponding acid hydrazide, 4-(3,5-dimethylphenoxy)benzoyl hydrazide, by reacting it with hydrazine (B178648) hydrate. nih.gov

This hydrazide can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. Common methods for this cyclization include:

Reaction with carbon disulfide in a basic medium. uobaghdad.edu.iq

Reaction with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov

Oxidative cyclization of acylhydrazones (formed by reacting the hydrazide with an aldehyde) using reagents like iodine. organic-chemistry.org

Synthesis of 1,2,4-Triazoles:

The acid hydrazide is converted to a thiosemicarbazide (B42300) derivative by reacting it with a thiocyanate (B1210189) salt or thiosemicarbazide itself. uobaghdad.edu.iq

This thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide (B78521) solution) to form a 1,2,4-triazole-3-thiol derivative. nepjol.inforesearchgate.netfrontiersin.orgraco.cat

Synthesis of Thiazolidinones: Thiazolidinones can be synthesized from derivatives of this compound. A common route involves:

Condensation of 4-aminobenzoic acid with an appropriate aldehyde to form a Schiff base.

Cyclocondensation of the Schiff base with thioglycolic acid to form a thiazolidinone ring attached to the benzoic acid moiety. researchgate.netresearchgate.net This approach can be adapted to synthesize a variety of substituted thiazolidinones. nih.govnih.govsemanticscholar.org

Table of Compounds

Spectroscopic and Advanced Structural Characterization of 4 3,5 Dimethylphenoxy Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of 4-(3,5-Dimethylphenoxy)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the benzoic acid and the dimethylphenoxy rings, the methyl protons, and the acidic proton of the carboxyl group.

Based on the analysis of analogous compounds, the following proton chemical shifts (δ) in parts per million (ppm) are expected:

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of 10-13 ppm, due to the deshielding effect of the carbonyl group and hydrogen bonding. For benzoic acid, this signal is observed around 11.67 ppm. rsc.org

Aromatic Protons (Benzoic Acid Ring): The protons on the benzoic acid ring are expected to appear as two doublets in the aromatic region (7.0-8.2 ppm). The protons ortho to the carboxyl group will be more deshielded than those meta to it. For instance, in benzoic acid, the ortho protons appear at approximately 8.20 ppm, while the meta and para protons are observed around 7.68 ppm. rsc.org

Aromatic Protons (Dimethylphenoxy Ring): The protons on the 3,5-dimethylphenoxy ring are expected to show a distinct pattern. The proton at position 4 is anticipated to be a singlet, while the protons at positions 2 and 6 would also likely appear as a singlet, though their chemical shifts would differ based on their proximity to the ether linkage.

Methyl Protons (-CH₃): The two methyl groups at positions 3 and 5 of the phenoxy ring are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around 2.3 ppm.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| Aromatic (Benzoic Acid, ortho to -COOH) | ~8.0 - 8.2 | doublet |

| Aromatic (Benzoic Acid, meta to -COOH) | ~7.0 - 7.5 | doublet |

| Aromatic (Dimethylphenoxy, H-2, H-6) | ~6.7 - 7.0 | singlet |

| Aromatic (Dimethylphenoxy, H-4) | ~6.6 - 6.8 | singlet |

| -CH₃ | ~2.3 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, and the methyl carbons.

Key expected chemical shifts include:

Carboxyl Carbon (-COOH): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm. For benzoic acid, this peak is observed around 172.60 ppm. rsc.org

Aromatic Carbons: The aromatic region will display a series of signals corresponding to the different carbon environments in both rings. The carbons attached to the ether oxygen and the carboxyl group will be significantly deshielded. The chemical shifts of the aromatic carbons in benzoic acid are found at approximately 133.89, 130.28, 129.39, and 128.55 ppm. rsc.org

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will resonate in the upfield region of the spectrum, typically around 20-25 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Aromatic (C-O, phenoxy ring) | 155 - 160 |

| Aromatic (C-O, benzoic acid ring) | 160 - 165 |

| Aromatic (C-CH₃, phenoxy ring) | 138 - 142 |

| Aromatic (C-COOH, benzoic acid ring) | 125 - 130 |

| Aromatic (other) | 115 - 135 |

| -CH₃ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzoic acid ring by showing correlations between the ortho and meta protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H-NMR spectrum to their corresponding signals in the ¹³C-NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The C-H stretching of the methyl groups will be observed in the 2970-2850 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl stretching vibration is expected in the range of 1710-1680 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency. For benzoic acid, this peak is typically observed around 1680-1700 cm⁻¹.

C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations of the ether linkage and the carboxylic acid will result in strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Aryl ethers usually show a strong band around 1250 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic/Alkyl | C-H Stretch | 3100 - 2850 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether/Carboxylic Acid | C-O Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₄O₃, which corresponds to a molecular weight of 242.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 242. The fragmentation pattern would likely involve characteristic losses associated with both the carboxylic acid and the diaryl ether functionalities. Key expected fragments include:

Loss of a hydroxyl radical (-OH): A peak at m/z 225 (M-17) resulting from the cleavage of the C-OH bond.

Loss of a carboxyl group (-COOH): A peak at m/z 197 (M-45) due to the loss of the entire carboxylic acid group.

Cleavage of the ether bond: Fragmentation at the ether linkage could lead to ions corresponding to the dimethylphenoxide radical (m/z 121) or the 4-carboxyphenyl cation (m/z 121). Further fragmentation of these ions would also be observed. For instance, the benzoyl cation (C₆H₅CO⁺) at m/z 105 is a common fragment in the mass spectra of benzoic acid derivatives.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 242 | [M]⁺ |

| 225 | [M - OH]⁺ |

| 197 | [M - COOH]⁺ |

| 121 | [C₈H₉O]⁺ or [C₇H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions.

The spectrum of benzoic acid and its derivatives typically shows two main absorption bands:

An intense band (the E2-band) around 230 nm.

A less intense, fine-structured band (the B-band) around 270-280 nm.

For this compound, the presence of the phenoxy group acting as an auxochrome is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the intensity of these absorption bands compared to benzoic acid. The extent of conjugation in the molecule, involving both aromatic rings and the carbonyl group, will influence the energy of the electronic transitions and thus the position of the absorption maxima (λmax).

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Band | Electronic Transition | Expected λmax (nm) |

| E2-band | π → π | ~240 - 260 |

| B-band | π → π | ~280 - 300 |

Computational and Theoretical Studies on 4 3,5 Dimethylphenoxy Benzoic Acid

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. In the context of 4-(3,5-Dimethylphenoxy)benzoic acid and its derivatives, these simulations are instrumental in identifying potential biological targets and elucidating the structural basis of their interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzoic acid derivatives provides a framework for understanding its potential interactions. For instance, studies on similar compounds have explored their binding to enzymes like carbonic anhydrase and the SARS-CoV-2 main protease. niscpr.res.inmdpi.comresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions involving the phenoxy and dimethylphenyl rings.

A hypothetical docking study of this compound against a generic protein active site might reveal the following interactions:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with polar amino acid residues like arginine, lysine, or histidine in a protein's binding pocket.

Hydrophobic Interactions: The aromatic rings and methyl groups would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: The phenyl and dimethylphenyl rings could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions are crucial for understanding the molecule's potential as a modulator of protein function and for the rational design of more potent and selective analogs.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for investigating the electronic structure and properties of molecules like this compound. nih.govikprress.orgepstem.net DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular property predictions.

Optimization of Molecular Structure and Conformation

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar compounds, as specific experimental data for the title compound is not readily available.

| Parameter | Predicted Value |

|---|---|

| C-O (ether) bond length | ~1.36 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra and confirming the molecular structure. The calculated shifts for this compound would show distinct signals for the aromatic protons and carbons, the methyl groups, and the carboxylic acid group. epstem.net

Vibrational Frequencies: The prediction of infrared (IR) and Raman vibrational frequencies helps in the interpretation of experimental vibrational spectra. Key predicted vibrations for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O ether stretches, and various aromatic C-H and C-C stretching and bending modes. ikprress.org

Analysis of Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents illustrative data based on typical values for similar compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. For this compound, the MEP map would show regions of negative potential (typically colored in red or yellow) around the oxygen atoms of the carboxylic acid and the ether linkage, indicating their susceptibility to electrophilic attack. Regions of positive potential (usually colored in blue) would be located around the acidic hydrogen of the carboxyl group, highlighting it as a site for nucleophilic attack. niscpr.res.inresearchgate.net

In Silico Prediction of Pharmacokinetic Properties (e.g., ADME, Blood-Brain Barrier Permeability)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying potential liabilities and optimizing the pharmacokinetic profile of a compound. While specific experimental ADME data for this compound is not available, various computational models can provide valuable estimates.

Key ADME parameters that can be predicted include:

Lipophilicity (logP): A measure of a compound's solubility in a lipid versus an aqueous environment, which influences absorption and distribution.

Aqueous Solubility (logS): Affects the dissolution of the compound and its absorption.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions through the inhibition of key metabolic enzymes.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to cross the BBB and enter the central nervous system. nih.govnih.gov This is a critical parameter for drugs targeting the CNS and for avoiding CNS side effects for peripherally acting drugs.

Table 3: Predicted ADME Properties for this compound (Illustrative) This table presents illustrative data based on predictions for structurally similar compounds using online tools like SwissADME.

| Property | Predicted Value/Classification |

|---|---|

| Lipophilicity (logP) | ~4.2 |

| Aqueous Solubility (logS) | Poorly soluble |

| Human Intestinal Absorption | High |

| CYP2C9 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

These in silico predictions suggest that this compound is likely to be well-absorbed orally and has the potential to cross the blood-brain barrier. The predicted inhibition of CYP2C9 suggests a potential for drug-drug interactions with other drugs metabolized by this enzyme.

Biological Activity and Pharmacological Potential of 4 3,5 Dimethylphenoxy Benzoic Acid and Its Analogs

Modulatory Effects on Receptors and Enzymes

The structural framework of 4-(3,5-Dimethylphenoxy)benzoic acid and its derivatives has proven to be a versatile scaffold for interacting with various biological targets, including receptors and enzymes. These interactions underpin a range of pharmacological effects with potential therapeutic applications.

The kappa opioid receptor (KOR) system is implicated in the neurobiology of stress, mood, and substance use disorders. nih.gov Consequently, KOR antagonists are being investigated as potential treatments for these conditions. nih.gov Research has led to the discovery of potent and selective KOR antagonists, some of which are structurally related to this compound. nih.gov

For instance, a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines were identified as a new class of opioid receptor antagonists. nih.gov Subsequent structure-activity relationship (SAR) studies on these lead compounds, which sometimes incorporate a phenoxybenzamide moiety, have yielded analogues with high affinity and selectivity for the KOR. nih.gov While naloxone (B1662785) and naltrexone (B1662487) are non-selective antagonists at mu, delta, and kappa opioid receptors, the development of selective KOR antagonists is a key area of research. nih.govmdpi.com The goal is to mitigate the effects of stress that can trigger or worsen neuropsychiatric conditions. nih.gov

Studies have shown that KOR antagonists can prevent stress-induced drug-seeking behaviors and the anhedonia associated with cocaine withdrawal in preclinical models. nih.gov The development of KOR antagonists with more favorable pharmacokinetic profiles, such as rapid onset and shorter duration of action, is an ongoing effort to improve their therapeutic potential. frontiersin.org

Table 1: Examples of Kappa Opioid Receptor Antagonists and Their Properties

| Compound | Key Features | Selectivity Profile | Reference |

| Naloxone | Non-selective competitive antagonist | Antagonist at μ, δ, and κ opioid receptors | nih.gov |

| Naltrexone | Non-selective competitive antagonist | Antagonist at μ, δ, and κ opioid receptors | nih.gov |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) | Potent and selective KOR antagonist | Good κ opioid receptor antagonist properties | nih.gov |

| LY2795050 | Rapid onset and short duration KOR antagonist | Selective KOR antagonist | frontiersin.org |

Protein phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. nih.govresearchgate.net Slingshot (SSH) phosphatases, a family of dual-specificity phosphatases, play a key role in cytoskeleton dynamics by dephosphorylating and activating cofilin. nih.govresearchgate.net This process is integral to cell migration, making SSH inhibitors a potential therapeutic target for cancer and infectious diseases. nih.govresearchgate.net

Research has identified para-substituted benzoic acid derivatives as inhibitors of Slingshot phosphatases. nih.govresearchgate.net For example, a study identified two rhodanine-scaffold-based para-substituted benzoic acid derivatives as competitive inhibitors of Slingshot. nih.govresearchgate.net The most potent compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), exhibited a Ki of approximately 4 μM and showed selectivity over other phosphatases. nih.govresearchgate.net This compound was also found to inhibit cell migration and cofilin dephosphorylation. nih.govresearchgate.net

The mechanism of SSH regulation is complex, involving interactions with other proteins like LIM kinases (LIMK) and 14-3-3ζ. nih.gov SSH can dephosphorylate and inactivate LIMK1, which in turn phosphorylates and inactivates cofilin, creating a regulatory loop that controls actin dynamics. nih.gov The identification of small molecule inhibitors of SSH, such as benzoic acid derivatives, provides a starting point for the development of targeted therapies. nih.govresearchgate.net

Other studies have also explored benzoic acid derivatives as inhibitors of other protein phosphatases. For instance, 2-(oxalylamino)-benzoic acid (OBA) was identified as a general, reversible, and competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov

Free fatty acid receptors (FFARs) are G protein-coupled receptors that are activated by fatty acids and play a role in various metabolic processes. nih.govnih.gov FFA1 (also known as GPR40) is expressed in pancreatic β-cells and enteroendocrine L-cells, and its activation by long-chain fatty acids stimulates insulin (B600854) and incretin (B1656795) secretion. nih.govnih.gov This makes FFA1 an attractive target for the treatment of type 2 diabetes. nih.gov

While direct evidence for this compound as an FFA1 agonist is limited in the provided search results, structurally related benzoic acid derivatives have been investigated for their activity at this receptor. The general structure of a phenylpropanoic acid or benzoic acid connected to another aromatic ring system is a common feature in many FFA1 agonists. nih.gov For example, compounds like GW9508 are dual FFA1/FFA4 agonists. nih.gov Selective FFA1 agonists have been developed and have shown promise in improving glucose homeostasis. nih.govnih.gov The activation of FFA1 and FFA4 on L-cells leads to the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which contribute to glucose regulation. nih.gov

Antimicrobial Efficacy

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. nih.govresearchgate.net The antimicrobial activity is often influenced by the number, type, and position of substituents on the benzene (B151609) ring. nih.gov

Studies have demonstrated the antibacterial activity of benzoic acid derivatives against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action is thought to involve the disruption of the bacterial cell membrane and the lowering of intracellular pH. nih.govresearchgate.net

The effectiveness of these compounds can vary significantly depending on the bacterial species. For example, Gram-negative bacteria, with their outer lipopolysaccharide (LPS) layer, can be more resistant to lipophilic compounds compared to Gram-positive bacteria. nih.gov

Research on various substituted benzoic acids has shown that the presence and position of hydroxyl and methoxy (B1213986) groups can significantly impact antibacterial potency. nih.govnih.gov For instance, some studies have found that an aldehyde group is more active than a carboxyl group, and that increasing the number of hydroxyl substituents can enhance activity. nih.gov

A study on p-hydroxy benzoic acid derivatives showed that Schiff bases derived from these compounds were generally more active than the corresponding esters. nih.gov In another study, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid demonstrated moderate activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov Pyrazole derivatives of benzoic acid have also been identified as potent agents against staphylococci and enterococci, with some compounds showing bactericidal action and the ability to inhibit and eradicate biofilms. nih.gov

Table 2: Antibacterial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Target Bacteria | Activity | Reference |

| Benzoic acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |

| 2-hydroxybenzoic acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | S. aureus, B. subtilis | Moderate activity (MIC = 125 µg/mL for the most active) | mdpi.comnih.gov |

| Pyrazole derivatives of benzoic acid | Staphylococci, Enterococci | Potent activity (MIC as low as 0.78 µg/mL) | nih.gov |

| Schiff bases of p-hydroxy benzoic acid | Various bacteria | Generally more active than ester derivatives | nih.gov |

MIC = Minimum Inhibitory Concentration

In addition to antibacterial effects, benzoic acid derivatives have also been evaluated for their antifungal activity against various pathogenic fungi, including Candida species and dermatophytes. nih.govnih.govresearchgate.netscirp.org

The structure-activity relationship is also crucial for antifungal efficacy. A study on cinnamic and benzoic acid esters revealed that their antifungal effects against Candida albicans were dependent on their specific chemical structures. nih.gov For example, methyl caffeate and methyl 2-nitrocinnamate showed notable activity. nih.gov

Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives with antifungal properties. For instance, derivatives from Piper lanceaefolium showed activity against C. albicans. nih.gov Similarly, 3,4,5-trihydroxybenzoic acid (gallic acid) and its derivatives have demonstrated significant antifungal activity against medically important fungi, particularly dermatophytes like Trichophyton species. researchgate.netscirp.org

The development of new antifungal agents is critical, and benzoic acid derivatives represent a promising scaffold for the synthesis of novel compounds with improved efficacy. researchgate.netscirp.org

Table 3: Antifungal Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Target Fungi | Activity (MIC) | Reference |

| Methyl caffeate | C. albicans strains | 128 µg/mL | nih.gov |

| Methyl 2-nitrocinnamate | C. albicans strains | 128 µg/mL | nih.gov |

| Lanceaefolic acid methyl ester | C. albicans | 100 µg/mL | nih.gov |

| 3,4,5-trihydroxybenzoic acid | Trichophyton sp., Epidermophyton floccosum | 32 µg/mL | researchgate.netscirp.org |

| 3,4,5-trihydroxybenzoic acid | Candida species | 128 µg/mL | researchgate.netscirp.org |

MIC = Minimum Inhibitory Concentration

Anti-inflammatory Properties and Mechanisms

Phenolic acids are a significant class of natural compounds recognized for their anti-inflammatory potential. frontiersin.orgnih.gov Their mechanisms of action are multifaceted, often involving the modulation of key inflammatory signaling pathways. frontiersin.org Studies on various phenolic acids have shown they can interfere with pathways such as NF-κB, MAPK, and TLRs to reduce the production of pro-inflammatory cytokines. frontiersin.org For instance, p-hydroxybenzoic acid is noted for its anti-inflammatory potential. nih.gov

While direct studies on this compound are limited, the anti-inflammatory activity of related benzoic and salicylic (B10762653) acids has been linked to their ability to bind cyclooxygenase (COX), a key enzyme in prostaglandin (B15479496) production. nih.gov The electronic properties and structure of these acids are crucial for their interaction with the enzyme's binding site. nih.gov Furthermore, some analogs like phenoxyisobutyric acids function as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a well-established role in the regulation of inflammation. nih.gov The anti-inflammatory effects of some phenolic acids are also attributed to their ability to reduce pro-inflammatory markers like TNF-α, IL-1β, and prostaglandin E2. nih.gov

Antioxidant Effects and Radical Scavenging Capabilities

Phenolic compounds, including benzoic acid derivatives, are widely recognized as potent antioxidants. researchgate.net Their ability to scavenge free radicals is primarily attributed to the phenolic hydroxyl groups attached to their aromatic ring structures, which can donate a hydrogen atom to neutralize radicals. researchgate.netscielo.org.za

The antioxidant capacity of benzoic acid derivatives is highly dependent on their specific chemical structure, including the number and position of hydroxyl groups and the presence of other substituents. nih.govnih.gov For example, studies on various hydroxybenzoic acids have shown that the degree of hydroxylation and the specific substitution pattern significantly impact radical scavenging ability. nih.gov In some cases, having hydroxyl groups at the meta positions (3 and 5) can lead to strong antioxidant activity. nih.gov

Methylation of hydroxyl groups can influence antioxidant efficiency. For instance, a study noted that 4-hydroxy-3,5-dimethoxybenzoic acid, an analog with methoxy groups, exhibited slightly lower activity than its non-methylated counterparts. nih.gov The presence of an ether linkage and dimethyl groups in this compound would similarly modulate its electronic properties, thereby influencing its potential as a radical scavenger. The antioxidant activity of these compounds can be evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Some derivatives have shown promise as scavengers of hydroxyl radicals (HO•) in physiological lipid environments. rsc.org

Anticancer Potential and Cell Proliferation Inhibition

Benzoic acid and its derivatives have emerged as a class of compounds with considerable anti-cancer potential. dergipark.org.tr Research has established that benzoic acid itself exhibits cytotoxic effects on various cancer cell lines, suggesting that its structural backbone is a promising starting point for developing new anticancer agents. dergipark.org.tr Derivatives of benzoic acid have been shown to inhibit histone deacetylase (HDAC), an enzyme often dysregulated in cancer, thereby promoting apoptosis in cancer cells. dergipark.org.tr

The anticancer activity of this chemical class is further supported by studies on its analogs. For example, some benzofuran (B130515) derivatives, which share structural motifs, have shown that substitutions on the core structure are crucial for their cytotoxic activity and selectivity towards cancer cells over normal cells. mdpi.com

Detailed Research on Analogs:

4-(3,4,5-Trimethoxyphenoxy)benzoic acid , a close analog, has demonstrated significant anti-proliferative and cytotoxic effects against human breast cancer cell lines, including MCF-7 and MDA-MB-468. Its mechanism of action involves inducing cell-cycle arrest at the G2/M phase and triggering apoptosis. This apoptotic effect is associated with an increase in caspase-3 activity. The compound also effectively reduced the colony-forming ability of MCF-7 cells, highlighting its potential to inhibit tumor growth.

Novel benzo[a]phenoxazine derivatives have also been investigated for their anticancer properties against colorectal (RKO) and breast (MCF7) cancer cell lines. nih.gov These compounds were found to be selective for cancer cells, reducing cell proliferation, survival, and migration. nih.gov Their mechanism involves accumulation in the lysosome and induction of cell death through lysosomal membrane permeabilization (LMP), which leads to an increase in intracellular pH and the accumulation of reactive oxygen species (ROS). nih.gov

| Analog/Derivative | Cancer Cell Line(s) | Observed Effects | Mechanism of Action |

|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7, MDA-MB-468 (Breast) | Suppressed cell viability, reduced colony formation. | Induction of G2/M cell-cycle arrest, apoptosis, increased caspase-3 activity. |

| Benzo[a]phenoxazine derivatives | RKO (Colorectal), MCF7 (Breast) | Reduced cell proliferation, survival, and migration. nih.gov | Accumulation in lysosomes, induction of lysosomal membrane permeabilization (LMP), increased ROS. nih.gov |

Antidiabetic Activity

Certain analogs of this compound, particularly phenoxyisobutyric acids, are recognized as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs, especially the gamma subtype (PPARγ), are critical nuclear receptors in the regulation of glucose and lipid metabolism. nih.gov Ligands for PPARγ are known to be potent insulin sensitizers, making them a key target in the treatment of type 2 diabetes. nih.gov

The activation of PPARγ enhances the storage of fat by promoting adipocyte differentiation and the transcription of genes involved in lipogenesis. nih.gov Thiazolidinediones (TZDs), a major class of antidiabetic drugs, act as potent agonists for PPARγ. nih.govnih.gov Research into new PPARγ modulators aims to develop compounds with a better safety profile. nih.gov

Studies on novel isobutyric acid derivatives have shown their potential as antidiabetic agents. For instance, certain nitro- and acetamido-derivatives were found to increase the mRNA concentrations of PPARγ and the glucose transporter GLUT-4 in 3T3-L1 adipocytes in vitro. In vivo studies further established that these compounds possess antihyperglycemic effects associated with insulin sensitization, with some acting as selective PPARγ modulators.

Anthelmintic Activity

While direct studies on the anthelmintic properties of this compound are not widely available, the evaluation of such activity in novel compounds is a significant area of research due to growing drug resistance in parasites. nih.gov The potential of new chemical entities is typically assessed through a series of established in vitro and in vivo assays. scielo.brnih.gov

In vitro assays are crucial for initial screening. nih.gov These include the adult motility assay, where the mortality of adult worms like Haemonchus contortus is observed upon exposure to the test compound, and the egg hatch assay (EHA), which measures the compound's ability to inhibit the hatching of nematode eggs. scielo.br For example, studies on plant-derived compounds test various concentrations against parasites and compare the results to a positive control like Albendazole. scielo.brnih.gov

Following promising in vitro results, compounds are often tested in vivo. nih.gov A common method is the faecal egg count reduction test (FECRT) in infected animal models, such as sheep or gerbils naturally or experimentally infected with gastrointestinal nematodes. nih.govscielo.br This test quantifies the reduction in parasite egg shedding in feces after treatment, providing a measure of the compound's efficacy in a living organism. nih.gov A significant reduction in worm burden in the host animal confirms the anthelmintic potential of the test compound. nih.gov

In Vitro and In Vivo Biological Assays for Activity Validation

The validation of the pharmacological potential of compounds like this compound and its analogs relies on a structured progression of biological assays, from laboratory-based in vitro tests to more complex in vivo studies in living organisms. longdom.orgveedalifesciences.com These assays are fundamental in drug discovery for assessing efficacy, mechanism of action, and therapeutic potential. longdom.orgcrownbio.com

In Vitro Assays: In vitro studies are performed using isolated cells or tissues in a controlled environment and are essential for initial screening and mechanistic studies. technologynetworks.com

| Assay Type | Purpose | Examples & Applications |

|---|---|---|

| Cell Viability/Cytotoxicity | To measure the effect of a compound on cell survival and proliferation. | MTT assay to assess metabolic activity; used in anticancer screening. mdpi.com |

| Apoptosis Assays | To detect and quantify programmed cell death. | Flow cytometry to measure caspase activity or analyze cell cycle stages (e.g., G2/M arrest). |

| Enzyme Inhibition Assays | To determine if a compound inhibits a specific enzyme. | Assessing inhibition of cyclooxygenase (COX) for anti-inflammatory activity. nih.gov |

| Gene Expression Analysis | To measure changes in mRNA levels of target genes. | Quantitative PCR (qPCR) to measure expression of PPARγ or GLUT-4 in response to potential antidiabetic compounds. sri.com |

| Metabolism Studies | To evaluate how a compound is metabolized. | Incubation with liver microsomes or liver slices to identify metabolic pathways and stability. sri.com |

| Anthelmintic Assays | To assess activity against parasites. | Adult motility assays and egg hatch assays against nematodes like T. spiralis or H. contortus. scielo.brnih.gov |

Anticancer Models: Rodent models, such as mice inoculated with tumor cells, are commonly used to evaluate the ability of a compound to inhibit tumor growth. technologynetworks.com

Diabetes Models: Streptozotocin-induced diabetic rats are a standard model for testing the antihyperglycemic effects of new compounds.

Inflammation Models: Carrageenan-induced paw edema in rats is a common model to assess the anti-inflammatory activity of a test substance by measuring the reduction in swelling. mdpi.com

Anthelmintic Models: The efficacy of potential anthelmintics is often confirmed in sheep or gerbils infected with gastrointestinal nematodes, using the faecal egg count reduction test (FECRT). nih.govscielo.br

Pharmacokinetic Studies: These studies, often conducted in rats, involve administering the compound and then analyzing blood, bile, and urine to understand its absorption, distribution, metabolism, and excretion (ADME) profile. sri.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Structural Determinants for Biological Potency and Selectivity

The biological activity of 4-(3,5-Dimethylphenoxy)benzoic acid is fundamentally linked to its core molecular framework, which consists of a benzoic acid moiety connected to a 3,5-dimethylphenoxy group via an ether linkage. This general 4-phenoxybenzoic acid scaffold is a recurring motif in compounds designed for various biological targets, suggesting its importance as a foundational structure for eliciting biological responses. nih.govnih.govnih.gov

The key structural determinants for the potency and selectivity of derivatives based on this scaffold are:

The Carboxylic Acid Group: This polar group is crucial, often acting as a key interaction point with biological targets, typically through hydrogen bonding or ionic interactions. Its presence is a common feature in many biologically active benzoic acid derivatives. nih.govnih.gov

The Phenyl Rings: The two aromatic rings contribute to the molecule's hydrophobicity and can engage in π-π stacking or hydrophobic interactions with a receptor.

Substitution on the Rings: The specific pattern and nature of substituents on either ring are critical for fine-tuning biological activity and selectivity. For this compound, the two methyl groups at the 3 and 5 positions of the phenoxy ring are defining features that dictate its specific steric and electronic properties.

Studies on analogous structures have demonstrated that modifications to this basic framework can lead to highly potent and selective agents. For instance, different substitutions on the core scaffold have yielded compounds with activities such as CCR5 antagonism and inhibition of protein kinase CK2. nih.govnih.gov This underscores that while the core structure provides a platform for biological interaction, the specific substituents are the primary drivers of potency and target selectivity.

Table 1: Examples of Biologically Active Benzoic Acid Derivatives and Their Targets

| Compound Class | Biological Target | Key Structural Features |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Thiazole ring fused to benzoic acid |

| Spirodiketopiperazine-benzoic acid hybrids | CCR5 Receptor | Complex spirodiketopiperazine moiety attached to a phenoxy benzoic acid structure |

| 4-(Pyrazol-1-yl)benzoic acid derivatives | Staphylococci and Enterococci | Pyrazole ring linked to the benzoic acid |

| Rhodanine-scaffold based benzoic acid derivatives | Slingshot phosphatase | Rhodanine group linked to a phenoxy benzoic acid structure |

This table illustrates how the benzoic acid scaffold is used in designing inhibitors for various biological targets, with specificity conferred by the attached chemical moieties.

Positional and Substituent Effects on Pharmacological Activity

The position and chemical nature of substituents on the 4-(phenoxy)benzoic acid scaffold have a profound impact on pharmacological activity. The placement of the two methyl groups on the phenoxy ring at the 3 and 5 positions in this compound is a critical choice that influences the molecule's three-dimensional shape and electronic distribution.

Research on related benzoic acid derivatives highlights several key principles:

Steric Effects: The size and position of substituents can sterically hinder or facilitate binding to a target. The 3,5-dimethyl substitution pattern creates a specific steric profile that differs significantly from, for example, a 2,6-dimethyl or a 4-methyl substitution, which would present a different shape to a binding pocket. In the synthesis of related compounds, steric hindrance from substituents can direct the formation of specific isomers. mdpi.com

Electronic Effects: Substituents alter the electron density of the aromatic rings, which can affect binding affinity. Methyl groups are weakly electron-donating, which influences the reactivity and interaction potential of the phenoxy ring. Studies on other substituted benzoic acids have shown that electron-withdrawing or electron-donating groups can dramatically alter biological potency. mdpi.com

Lipophilicity: The addition of substituents, such as methyl groups, increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for membrane permeability and can influence how the compound is distributed and metabolized. In studies of 4-aminobenzoic acid derivatives, increasing lipophilicity through halogen substitution was correlated with increased antimicrobial activity. mdpi.com

A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated these principles effectively. nih.gov Introducing a benzyloxy group at the 3-position of the benzoic acid moiety maintained potent enzyme inhibition while significantly increasing antiproliferative activity against cancer cell lines, showcasing how a specific substituent at a particular position can modulate different aspects of a compound's pharmacological profile. nih.gov

Table 2: Effect of Substitution on the Benzoic Acid Moiety of a CK2 Inhibitor

| Substituent at 3-position of Benzoic Acid | CK2α Inhibition (IC50, µM) | Antiproliferative Activity (A549, CC50, µM) |

| None (Parent Compound) | 0.012 | 9.8 |

| 2-chlorobenzyloxy | 0.014 | 3.3 |

| 2-methoxybenzyloxy | 0.016 | 1.5 |

Data adapted from a study on 4-(thiazol-5-yl)benzoic acid derivatives, illustrating how substituents on the benzoic acid ring can selectively enhance antiproliferative activity while maintaining kinase inhibition. nih.gov

Pharmacophore Modeling and De Novo Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov For this compound, a hypothetical pharmacophore model would include:

A Hydrogen Bond Acceptor/Negatively Ionizable Feature: Located at the carboxylic acid group. This is often a critical interaction point for binding to protein targets.

Two Hydrophobic/Aromatic Regions: Corresponding to the phenyl and dimethyl-substituted phenyl rings. These regions are important for engaging with non-polar pockets in a receptor.

An Ether Linkage: Which acts as a spacer, defining the distance and relative orientation between the other pharmacophoric features.

This model serves as a blueprint for de novo ligand design, which aims to construct novel molecules from scratch that fit the pharmacophoric requirements. nih.gov Using this model, new compounds could be designed by:

Replacing the 3,5-dimethylphenoxy group with other substituted aromatic or heterocyclic rings to explore different hydrophobic interactions.

Altering the linker between the two rings to modify the geometry and flexibility of the molecule.

Substituting the benzoic acid with other acidic groups (like a tetrazole) to change the pKa and interaction geometry while retaining the key acidic feature.

These de novo design principles allow for the systematic exploration of chemical space to identify new ligands with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Computational Approaches in QSAR Modeling (e.g., Multiple Linear Regression, Cheminformatics)

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to create mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govnih.gov These models are invaluable for predicting the activity of new compounds and for gaining insight into the mechanisms of drug action.

Multiple Linear Regression (MLR) is a common QSAR technique used to build a linear equation that relates biological activity to a combination of molecular descriptors. nih.govresearchgate.net For a series of analogs based on this compound, an MLR model might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The descriptors used in such models are numerical representations of the molecule's physicochemical properties. Common descriptors for benzoic acid derivatives include:

Electronic Descriptors: Such as Hammett parameters, which quantify the electron-donating or electron-withdrawing effect of substituents. nih.gov

Steric Descriptors: Like Sterimol parameters (L, B1, B5), which describe the size and shape of substituents. nih.gov

Topological Descriptors: Which describe molecular connectivity and shape.

Quantum Chemical Descriptors: Calculated values such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). researchgate.net

Cheminformatics platforms are used to calculate these descriptors and build the QSAR models. The resulting models can then be used to virtually screen large libraries of compounds, prioritizing the synthesis and testing of those predicted to be most active, thereby accelerating the drug discovery process. nih.govnih.gov

Table 3: Common Descriptors in QSAR Models for Benzoic Acid Analogs

| Descriptor Type | Example Descriptor | Property Measured |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent |

| Steric | Sterimol B5 | The largest width of a substituent |

| Lipophilicity | LogP | Partition coefficient between octanol (B41247) and water |

| Quantum Chemical | NPA Charge | Natural Population Analysis charge on an atom |

| Topological | Polar Surface Area (TPSA) | Surface area contributed by polar atoms (O, N) |

Investigation of Blood-Brain Barrier Penetration and its Relationship to Molecular Structure

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.govnih.gov The penetration of the BBB by a small molecule like this compound is governed by a combination of passive diffusion and potential interactions with active transport systems. nih.gov

Computational models predict BBB permeability based on key physicochemical properties:

Lipophilicity (LogP/LogD): A measure of a compound's fat solubility. Higher lipophilicity generally favors passive diffusion across the lipid membranes of the BBB, but an optimal range exists. nih.gov

Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) tend to cross the BBB more easily. nih.gov

Polar Surface Area (TPSA): This metric quantifies the surface area of a molecule contributed by polar atoms (oxygen, nitrogen). Lower TPSA is strongly correlated with better BBB penetration. For CNS-active drugs, a TPSA of less than 90 Ų is often considered a guideline. nih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's polarity. Fewer hydrogen bonds are generally favorable for BBB crossing. nih.gov

In addition to passive diffusion, active transport mechanisms can play a role. Benzoic acid itself is a known substrate for the monocarboxylic acid transporter 1 (MCT1), which could potentially facilitate its entry into the brain. nih.gov Conversely, efflux transporters like P-glycoprotein can actively pump compounds out of the brain, limiting their efficacy. The presence of a carboxylic acid moiety, as in this compound, can influence these interactions. nih.gov Therefore, a successful CNS drug must possess a finely tuned balance of these properties to achieve sufficient brain penetration without being removed by efflux systems.

Table 4: Key Physicochemical Properties Influencing Blood-Brain Barrier Penetration

| Property | Favorable for BBB Penetration | Rationale |

| Lipophilicity (LogP) | Moderate (e.g., 1-3) | Balances solubility in lipid membranes with aqueous solubility |

| Molecular Weight (MW) | < 400-500 Da | Smaller molecules diffuse more easily through tight junctions |

| Polar Surface Area (TPSA) | < 90 Ų | Reduces desolvation penalty when entering lipid membranes |

| Hydrogen Bond Donors | ≤ 3 | Limits interactions with water, favoring membrane partitioning |

| Hydrogen Bond Acceptors | ≤ 7 | Limits interactions with water, favoring membrane partitioning |

This table summarizes generally accepted guidelines for physicochemical properties that favor a compound's ability to cross the BBB.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates and Chiral Building Blocks in Complex Molecule Synthesis

4-(3,5-Dimethylphenoxy)benzoic acid serves as a versatile synthetic intermediate in the production of a variety of complex molecules. Its bifunctional nature, featuring both a carboxylic acid group and a diaryl ether linkage, allows for diverse chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, while the aromatic rings can undergo electrophilic substitution reactions.

This compound is a key precursor in the synthesis of certain pharmaceuticals, particularly in the development of anti-inflammatory drugs. chemimpex.com The structural motif of 2-phenoxybenzoic acids, to which this compound belongs, is considered an isostere of anthranilic acids, a class of molecules known for their anti-inflammatory properties. nih.gov The synthesis of related phenoxybenzoic acid derivatives often involves methods like the Ullmann condensation, reacting a halobenzoic acid with a phenol (B47542). nih.gov